molecular formula C9H13ClO4 B14863400 ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate

ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate

Cat. No.: B14863400
M. Wt: 220.65 g/mol
InChI Key: PQDITXPSSZYDEM-SREVYHEPSA-N
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Description

Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate is an organic compound with the molecular formula C7H11ClO4. It is a derivative of butanoic acid and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate is unique due to the presence of both a chlorine atom and an ethoxymethylidene group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate

InChI

InChI=1S/C9H13ClO4/c1-3-13-6-7(8(11)5-10)9(12)14-4-2/h6H,3-5H2,1-2H3/b7-6-

InChI Key

PQDITXPSSZYDEM-SREVYHEPSA-N

Isomeric SMILES

CCO/C=C(/C(=O)CCl)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)CCl)C(=O)OCC

Origin of Product

United States

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